molecular formula C13H17N3O4 B11842374 Tert-butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate CAS No. 1356109-84-6

Tert-butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate

Cat. No.: B11842374
CAS No.: 1356109-84-6
M. Wt: 279.29 g/mol
InChI Key: MOJAVDMYNBAWEP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H17N3O4 and a molecular weight of 279.29178 g/mol . This compound is characterized by the presence of a tert-butyl group, a nitropyridine moiety, and an azetidine ring, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

The synthesis of tert-butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of tert-butyl 3-azetidine-1-carboxylate with 4-nitropyridine under specific reaction conditions . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Tert-butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and acids or bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that can interact with biological molecules. The azetidine ring can also participate in various chemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Tert-butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

CAS No.

1356109-84-6

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

tert-butyl 3-(4-nitropyridin-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C13H17N3O4/c1-13(2,3)20-12(17)15-7-9(8-15)11-6-10(16(18)19)4-5-14-11/h4-6,9H,7-8H2,1-3H3

InChI Key

MOJAVDMYNBAWEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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